DGJNAc Exhibits 29-Fold Tighter Binding to Human α-NAGAL than the Des-Acetyl Analog DGJ
In a direct head-to-head enzymatic inhibition assay using purified recombinant human α-NAGAL, DGJNAc demonstrated a Ki of 51 nM, representing a 29-fold improvement in binding affinity over the structurally related iminosugar DGJ (1-deoxygalactonojirimycin), which exhibited a Ki of 1.5 μM [1]. The natural product GalNAc, by comparison, binds with a Ki of 12.7 mM—approximately 250,000-fold weaker than DGJNAc [1]. The increased potency arises from the N-acetyl group contributing ~2 kcal/mol of additional binding energy on top of the >7 kcal/mol contributed by the endocyclic amine–Asp156 ion pair, yielding a cumulative >9 kcal/mol improvement over sugar substrates [1].
| Evidence Dimension | Binding affinity (Ki) for recombinant human α-N-acetylgalactosaminidase (α-NAGAL) |
|---|---|
| Target Compound Data | Ki = 51 nM (DGJNAc) |
| Comparator Or Baseline | Ki = 1,500 nM (DGJ); Ki = 12,700,000 nM (GalNAc) |
| Quantified Difference | DGJNAc is 29-fold more potent than DGJ; 250,000-fold more potent than GalNAc |
| Conditions | Purified recombinant human α-NAGAL; enzyme inhibition assay at pH 7.2; reported in Clark et al. (2012) PNAS |
Why This Matters
For researchers procuring an α-NAGAL inhibitor, the 29-fold potency advantage of DGJNAc over DGJ translates to substantially lower compound consumption in cellular assays and a wider experimental window for dose–response studies.
- [1] Clark, N.E., Metcalf, M.C., Best, D., Fleet, G.W.J., & Garman, S.C. (2012). Pharmacological chaperones for human α-N-acetylgalactosaminidase. Proceedings of the National Academy of Sciences, 109(43), 17400–17405. View Source
